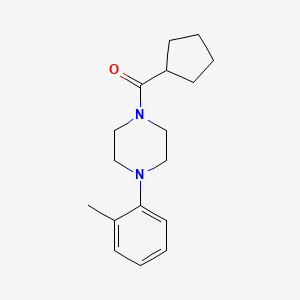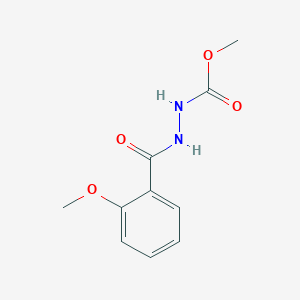![molecular formula C23H19N3O5S B4990767 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide, also known as BAY-36-7620, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is often used as a tool compound in the study of various biological processes.
Mécanisme D'action
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide works by binding to the catalytic domain of PARP-1 and inhibiting its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the activity of other PARP family members, including PARP-2 and PARP-3.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a PARP inhibitor, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its potency as a PARP inhibitor. This compound has been shown to be effective at inhibiting PARP activity at low concentrations, making it a useful tool compound for studying PARP-dependent processes. However, one limitation of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is its lack of selectivity for PARP-1 over other PARP family members. This can make it difficult to determine the specific role of PARP-1 in a given biological process.
Orientations Futures
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide. One area of interest is the development of more selective PARP inhibitors that target specific PARP family members. Another area of interest is the use of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide as a tool compound for studying the role of PARP in various biological processes, including DNA repair, apoptosis, and immune regulation. Additionally, there is interest in exploring the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide in the treatment of cancer, stroke, and other diseases.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloro-5-nitrobenzoic acid to form 5-(2-aminothiophenyl)-2-chloro-5-nitrobenzoic acid. The second step involves the reaction of this intermediate with 2-methoxyaniline to form N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-chloro-3-nitrobenzamide. The final step involves the reaction of this intermediate with ethyl iodide to form the desired compound, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that is involved in DNA repair and plays a critical role in the maintenance of genomic stability. Inhibition of PARP-1 has been shown to sensitize cancer cells to DNA-damaging agents and has been proposed as a potential therapeutic strategy for cancer treatment.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-3-31-20-11-8-14(13-18(20)26(28)29)22(27)24-17-12-15(9-10-19(17)30-2)23-25-16-6-4-5-7-21(16)32-23/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBVIDJTLJRMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)



